molecular formula C25H26O5 B12738090 Glycyrdione B CAS No. 142542-84-5

Glycyrdione B

Cat. No.: B12738090
CAS No.: 142542-84-5
M. Wt: 406.5 g/mol
InChI Key: XTBSNHSJEVANCR-UHFFFAOYSA-N
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Description

Glycyrdione B is an isoflavonoid compound isolated from the medicinal plant Glycyrrhiza glabra (liquorice). It belongs to a class of prenylated flavonoids known for diverse pharmacological properties, including neuroprotective, antimicrobial, and antioxidative activities . Structurally, it features a chalcone backbone with a prenyl group substitution, which enhances its reactivity and binding affinity to biological targets .

This compound demonstrated superior binding affinity (>-5.2 kcal/mol) compared to previously reported inhibitors, alongside favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties .

Properties

CAS No.

142542-84-5

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)propane-1,3-dione

InChI

InChI=1S/C25H26O5/c1-15(2)5-6-17-12-19(23(29)14-21(17)27)22(28)13-20(26)16-7-8-24-18(11-16)9-10-25(3,4)30-24/h5,7-12,14,27,29H,6,13H2,1-4H3

InChI Key

XTBSNHSJEVANCR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC3=C(C=C2)OC(C=C3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyrdione B typically involves the extraction from the roots of Glycyrrhiza species. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from other phenolic compounds present in the licorice root extract .

Chemical Reactions Analysis

Types of Reactions: Glycyrdione B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Glycyrdione B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

Compound Class Key Structural Features Source
This compound Isoflavonoid Prenylated chalcone backbone G. glabra roots
Liquiritin Flavonoid Flavanone glycoside G. glabra roots
Shinflavanone Flavonoid Prenylated flavanone G. glabra roots
Glabrone Isoflavonoid Prenylated isoflavone with a ketone group G. glabra roots
Glycyrdione A Isoflavonoid Structural isomer of this compound G. glabra roots

Key Differences :

  • This compound vs. Glycyrdione A: Both are prenylated isoflavonoids, but differ in substituent positions, affecting their electronic properties and bioactivity .
  • Isoflavonoids vs. Flavonoids: this compound and Glabrone (isoflavonoids) exhibit higher lipophilicity and microbial inhibition compared to Liquiritin and Shinflavanone (flavonoids) .

Pharmacological Activities

Compound Key Activities Mechanism/Relevance
This compound - Parkin inhibition (binding affinity: -6.1 kcal/mol)
- Antimicrobial (inhibits Candida albicans)
Targets Parkin’s ubiquitin-like domain, critical for Parkinson’s therapy .
Liquiritin - Antitussive (inhibits capsaicin-induced cough)
- Antioxidant
Modulates TRPV1 receptors; lower binding affinity (-5.4 kcal/mol) to Parkin .
Shinflavanone - Antioxidant (100× stronger than vitamin E)
- Anti-inflammatory
Scavenges ROS; moderate Parkin inhibition (-5.3 kcal/mol) .
Glabrone - Antimicrobial (inhibits Mycobacterium smegmatis)
- Parkin inhibition (-5.8 kcal/mol)
Binds to Parkin’s catalytic site; broader microbial targets than this compound .
Glycyrdione A - Antileishmanial
- Antioxidant
Limited data on Parkin interaction; structural similarity suggests untapped potential .

Binding Affinity and Reactivity (DFT Analysis)

Compound Binding Affinity (kcal/mol) ELUMO (eV) EHOMO (eV) Band Gap (eV)
This compound -6.1 -1.85 -5.34 3.49
Liquiritin -5.4 -1.92 -5.41 3.49
Shinflavanone -5.3 -1.88 -5.28 3.40
Glabrone -5.8 -1.80 -5.20 3.40
Isoangustone A -5.5 -1.95 -5.50 3.55

Key Insights :

  • This compound has the highest binding affinity to Parkin, attributed to its optimal ELUMO-EHOMO gap (3.49 eV), which stabilizes ligand-protein interactions .
  • Flavonoids (e.g., Shinflavanone) exhibit lower binding affinities but superior antioxidant capacity due to hydroxyl group density .

ADMET Profiles

Parameter This compound Liquiritin Shinflavanone Glabrone
Water Solubility Low Moderate Low Low
BBB Permeability High Moderate Low High
Hepatotoxicity None None None None
CYP2D6 Inhibition Weak Weak Weak Moderate

Implications :

  • This compound and Glabrone’s high BBB permeability makes them suitable for CNS-targeted therapies .
  • All compounds show low hepatotoxicity, supporting their safety profile .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Glycyrdione B's biological activity?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell type/organism] (population) compared to existing analogs (comparison)?"
  • Ensure alignment with gaps in literature (e.g., understudied mechanisms or contradictory findings) .
    • Data Integration : Prioritize questions that integrate multi-omics data (e.g., transcriptomic or proteomic profiles) to explore systemic effects .

Q. What are best practices for conducting a literature review on this compound?

  • Systematic Approaches : Follow Cochrane guidelines for systematic reviews to avoid bias:

  • Define inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed journals).
  • Use databases like PubMed and Google Scholar with keywords: "this compound AND (mechanism OR synthesis OR bioactivity)" .
    • Contradiction Analysis : Tabulate conflicting results (e.g., divergent IC50 values) and assess methodologies (e.g., assay conditions, purity standards) to identify root causes .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in this compound's reported mechanisms of action?

  • Experimental Controls : Include positive/negative controls (e.g., known pathway inhibitors) and validate compound purity via NMR/HPLC .
  • Dose-Response Optimization : Use a gradient of concentrations (e.g., 0.1–100 µM) to assess linearity and off-target effects. Example table:

Concentration (µM)Pathway Activation (%)Cytotoxicity (%)
0.115 ± 22 ± 1
1065 ± 510 ± 3
10085 ± 745 ± 6
Data interpretation: Nonlinear cytotoxicity at higher doses may confound mechanism studies .

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